2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole
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Overview
Description
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole is a heterocyclic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . This compound is known for its diverse biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole can be achieved through various methods. One common approach involves the reaction of 2-aminobenzothiazole with aldehydes under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme functions and interactions . In medicine, this compound has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the industry for developing new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole include other imidazo[2,1-b]thiazole derivatives, such as benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxymethyl and p-tolyl substituents. These unique structural features contribute to its distinct biological properties and make it a valuable compound for targeted research and applications .
Properties
CAS No. |
349481-27-2 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanol |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-7-15-6-11(8-16)17-13(15)14-12/h2-7,16H,8H2,1H3 |
InChI Key |
NEGGINXCNWWZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CO |
Origin of Product |
United States |
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